N-(3-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide
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Overview
Description
N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a 3-chlorophenyl group and a 2-hydroxyphenylmethylideneamino group attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide typically involves the condensation of 3-chloroaniline with 2-hydroxybenzaldehyde, followed by the reaction with oxalyl chloride to form the oxamide structure. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the reaction.
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Step 1: Condensation Reaction
Reactants: 3-chloroaniline and 2-hydroxybenzaldehyde
Solvent: Ethanol
Catalyst: Triethylamine
Conditions: Reflux for several hours
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Step 2: Formation of Oxamide
Reactants: Intermediate product from step 1 and oxalyl chloride
Solvent: Dichloromethane
Conditions: Stirring at room temperature
Industrial Production Methods
Industrial production of N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or hydroxylated derivatives.
Substitution: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
- N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
- N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea
Uniqueness
N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-11-5-3-6-12(8-11)18-14(21)15(22)19-17-9-10-4-1-2-7-13(10)20/h1-9,20H,(H,18,21)(H,19,22)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTHMSHXBIHQDW-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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